molecular formula C13H9ClN2O B2525901 3-(1,3-Benzoxazol-2-yl)-4-chloroaniline CAS No. 293737-68-5

3-(1,3-Benzoxazol-2-yl)-4-chloroaniline

Cat. No.: B2525901
CAS No.: 293737-68-5
M. Wt: 244.68
InChI Key: ZSFXYTRJAYXWPQ-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2-yl)-4-chloroaniline is a compound that belongs to the benzoxazole family, which is known for its diverse biological activities and applications in various fields. Benzoxazole derivatives are significant due to their wide range of pharmacological properties, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

Preparation Methods

The synthesis of 3-(1,3-Benzoxazol-2-yl)-4-chloroaniline typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method includes the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, an FeCl3-catalyzed aerobic oxidation reaction can be employed to synthesize benzoxazole derivatives . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(1,3-Benzoxazol-2-yl)-4-chloroaniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts like FeCl3, and reaction temperatures ranging from room temperature to elevated temperatures (e.g., 110°C) . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-(1,3-Benzoxazol-2-yl)-4-chloroaniline can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzoxazole derivatives.

Properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)-4-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFXYTRJAYXWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293737-68-5
Record name 3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROANILINE
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